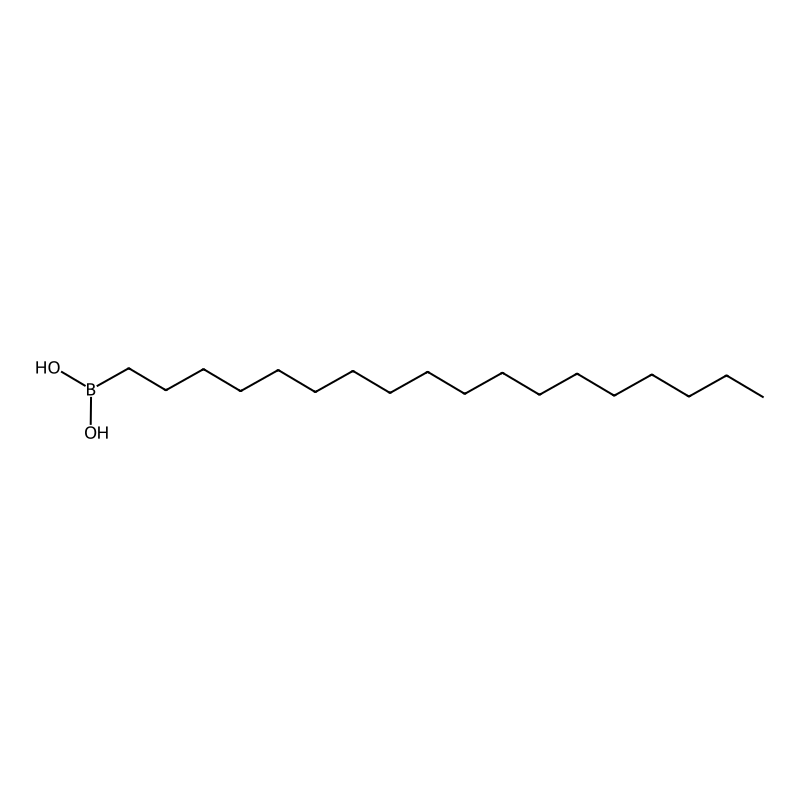

Octadecylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science

- Self-assembled monolayers (SAMs): ODA's ability to form strong covalent bonds with specific surfaces, like silicon oxide, makes it suitable for creating well-defined and ordered SAMs. These SAMs find applications in various fields, including biosensors, microfluidics, and molecular electronics [].

- Drug delivery: ODA can be incorporated into nanoparticles for targeted drug delivery. The boronic acid group can interact with specific sugars present on diseased cells, allowing for the selective release of the drug at the target site [].

Chemical Biology

- Selective biomolecule recognition: ODA's boronic acid group can reversibly bind to sugars containing specific hydroxyl groups. This property allows researchers to develop probes for studying sugar-protein interactions, crucial in various biological processes [].

- Glycan sensing: ODA derivatives can be used to create sensors for detecting specific carbohydrates, valuable for monitoring glycan levels in diseases like diabetes [].

Catalysis

Octadecylboronic acid is an organic compound characterized by a long-chain alkyl group (octadecyl) attached to a boronic acid functional group. Its chemical formula is . This compound is notable for its amphiphilic nature, which allows it to interact with both organic and aqueous environments. The presence of the boronic acid moiety enables it to form reversible covalent bonds with diols, making it useful in various chemical applications, particularly in materials science and organic synthesis.

- Formation of Boronate Esters: Octadecylboronic acid can react with diols to form boronate esters. This reaction is reversible and can be utilized in the synthesis of complex organic molecules.

- Coupling Reactions: It can also be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boron source for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.

- Acid-Base Reactions: As a weak acid, octadecylboronic acid can react with strong bases to form boronate anions, which may participate in further nucleophilic substitutions or coupling reactions.

Research indicates that octadecylboronic acid exhibits biological activity, particularly in the realm of drug delivery and biosensing. Its ability to selectively bind to diol-containing biomolecules (like sugars) makes it a potential candidate for targeted drug delivery systems. Additionally, studies have shown that boronic acids can influence cellular processes through interactions with specific proteins, although detailed mechanisms remain under investigation.

The synthesis of octadecylboronic acid typically involves:

- Boronic Acid Formation: Starting from octadecanol or other long-chain alcohols, the corresponding boronic acid can be synthesized through the reaction with boron trioxide or boron trifluoride etherate in the presence of water or alcohol solvents.

- Direct Boronation: Another method involves the direct reaction of octadecyl compounds with boron reagents under controlled conditions to introduce the boronic acid group.

Octadecylboronic acid has several applications across various fields:

- Materials Science: It is used in the development of functionalized surfaces and nanomaterials due to its ability to form stable films and coatings.

- Organic Synthesis: It serves as a key reagent in organic synthesis for constructing complex molecules via coupling reactions.

- Biosensors: Its selective binding properties make it useful for designing biosensors that detect sugars and other diol-containing compounds.

- Drug Delivery Systems: The compound's amphiphilic nature allows for its use in drug delivery formulations that target specific tissues or cells.

Studies on the interactions of octadecylboronic acid focus on its binding affinities with various biological molecules. The reversible binding with diols suggests potential applications in biosensing technologies where changes in concentration can be monitored. Additionally, research into its interactions with proteins indicates that octadecylboronic acid may modulate biological pathways by affecting protein function through reversible covalent modifications.

Several compounds share structural or functional similarities with octadecylboronic acid. Here are some notable examples:

| Compound | Structure/Functionality | Unique Features |

|---|---|---|

| Decylboronic Acid | Shorter alkyl chain (decyl) | More soluble in organic solvents |

| Phenylboronic Acid | Contains a phenyl group instead of an alkyl chain | Stronger binding affinity for certain biomolecules |

| Tris(2-carboxyethyl)phosphine | Contains multiple carboxylic groups | Used primarily as a reducing agent |

| Octadecene | An alkene with an 18-carbon chain | Lacks boron functionality |

Octadecylboronic acid's uniqueness lies in its combination of a long hydrophobic tail and a reactive boronic acid group, allowing it to bridge hydrophobic and hydrophilic environments effectively, unlike many similar compounds which may favor one environment over another.

Molecular Formula and Systematic Nomenclature

Octadecylboronic acid is defined by the molecular formula C₁₈H₃₉BO₂ (molecular weight: 298.31 g/mol) and the CAS registry number 4445-09-4. According to IUPAC nomenclature, boronic acids are named by appending "-boronic acid" to the alkyl substituent. Thus, the systematic name derives from the 18-carbon alkyl chain (octadecyl) bonded to a boronic acid group (-B(OH)₂).

Table 1: Key identifiers of octadecylboronic acid

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₃₉BO₂ |

| SMILES | B(O)(O)CCCCCCCCCCCCCCCCCC |

| InChIKey | HGDBMZFQJKWYNK-UHFFFAOYSA-N |

Crystallographic and Spectroscopic Properties

Crystallographic data for octadecylboronic acid remains limited, but analogous boronic acids exhibit planar trigonal geometry around boron in anhydrous states. Spectroscopic characterization includes:

- Infrared (IR) spectroscopy: B-O stretching vibrations at ~1,350–1,310 cm⁻¹ and O-H stretches near 3,200–3,600 cm⁻¹.

- Nuclear magnetic resonance (NMR):

Table 2: Representative spectroscopic signatures

| Technique | Observed Signal |

|---|---|

| ¹¹B NMR (anhydrous) | δ 28–32 ppm |

| IR (B-O stretch) | 1,320–1,340 cm⁻¹ |

Comparative Analysis of Tricoordinate vs. Tetracoordinated Boron Configurations

The boron center adopts tricoordinate (sp² hybridized) or tetracoordinated (sp³ hybridized) configurations depending on hydration:

- Tricoordinate: Predominant in anhydrous conditions, with planar geometry and shorter B-C bonds (~1.56 Å).

- Tetracoordinated: Forms upon hydration or adduct formation (e.g., with diols), leading to tetrahedral geometry and elongated B-O bonds (~1.63 Å).

Table 3: Structural differences in boron configurations

| Parameter | Tricoordinate | Tetracoordinated |

|---|---|---|

| Hybridization | sp² | sp³ |

| B-C bond length | ~1.56 Å | ~1.61 Å |

| Stability | Favored in nonpolar media | Stabilized by protic solvents |

Hydration/Dehydration Dynamics and Boroxine Formation

Octadecylboronic acid undergoes reversible dehydration to form boroxines (cyclotrimeric B₃O₃ rings) under anhydrous conditions:

$$ 3 \text{ C₁₈H₃₇B(OH)₂} \rightarrow \text{C₁₈H₃₇B₃O₃} + 3 \text{H₂O} $$

Key insights:

- Thermodynamics: Boroxine formation is mildly endothermic (ΔH ≈ +10 kcal/mol) in vacuum but exothermic in hydrophobic environments.

- Kinetics: The long alkyl chain slows self-condensation due to steric hindrance, requiring elevated temperatures (>100°C).

Table 4: Conditions influencing boroxine formation

| Factor | Effect on Reaction |

|---|---|

| Temperature | Accelerates dehydration |

| Solvent polarity | Nonpolar solvents favor boroxine |

| Alkyl chain length | Longer chains reduce reaction rate |

The hydroboration-oxidation reaction represents one of the most fundamental approaches for synthesizing alkyl boronic acids, including octadecylboronic acid [3] [7]. This two-step methodology involves the initial addition of borane complexes to alkenes, followed by oxidative workup to yield the corresponding boronic acid derivatives [42]. The reaction proceeds through an anti-Markovnikov mechanism, where the boron atom preferentially adds to the less substituted carbon of the alkene double bond [3] [7].

For octadecylboronic acid synthesis, the process typically begins with octadec-1-ene as the starting material [3]. The hydroboration step employs borane-tetrahydrofuran complex or diborane as the borating agent, which forms a trialkylborane intermediate through successive additions to three alkene molecules [7]. The reaction demonstrates excellent regioselectivity, with the boron atom consistently adding to the terminal carbon of the alkene chain [42].

The mechanism involves a concerted reaction where bond breaking and bond formation occur simultaneously, eliminating the possibility of carbocation rearrangements [3]. This stereospecific process results in syn addition, meaning both the boron and hydrogen atoms add to the same face of the double bond [7] [42]. The reaction typically proceeds at temperatures ranging from room temperature to 65°C, with reaction times varying from 30 minutes to several hours depending on the specific borane reagent employed [7].

Following hydroboration, the oxidation step utilizes hydrogen peroxide in alkaline conditions to convert the carbon-boron bonds to carbon-oxygen bonds [42]. The nucleophilic hydroperoxide anion attacks the boron atom, leading to alkyl migration to oxygen with retention of stereochemistry [42]. For octadecylboronic acid preparation, this step must be carefully controlled to prevent over-oxidation or degradation of the long alkyl chain [3].

Palladium-Catalyzed Miyaura Borylation Strategies

The Miyaura borylation reaction has emerged as a powerful alternative for constructing carbon-boron bonds, particularly for the synthesis of complex boronic acid derivatives [8] [9]. This palladium-catalyzed methodology enables the direct conversion of aryl and vinyl halides into organoboron compounds through coupling with bis(pinacolato)diboron under mild conditions [8] [10].

For octadecylboronic acid synthesis, the Miyaura borylation approach typically employs octadecyl halides as starting materials, most commonly octadecyl bromide or iodide [9] [12]. The reaction utilizes palladium catalysts such as tetrakis(triphenylphosphine)palladium or palladium dichloride bis(diphenylphosphino)ferrocene complex [8] [11]. The choice of catalyst significantly influences reaction efficiency, with sterically hindered phosphine ligands often providing superior results for long-chain alkyl substrates [10].

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the alkyl halide to the palladium(0) species, followed by ligand exchange with the diboron reagent [8]. Subsequent transmetalation forms the carbon-boron bond, while reductive elimination regenerates the active catalyst [9]. Base activation, typically using potassium acetate or potassium phenoxide, plays a crucial role in facilitating the transmetalation step [8] [12].

Recent developments in solid-state mechanochemistry have demonstrated the feasibility of conducting Miyaura borylation reactions under solvent-free conditions using ball milling techniques [10]. These methods complete reactions within 10 minutes for most substrates and eliminate the need for large volumes of dry, degassed organic solvents [10]. The approach proves particularly advantageous for industrial-scale applications where solvent usage and disposal represent significant economic and environmental concerns [10].

Table 1: Comparative Analysis of Miyaura Borylation Conditions for Long-Chain Alkyl Substrates

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Base | Solvent |

|---|---|---|---|---|---|

| Palladium(0) tetrakis(triphenylphosphine) | 80-120 | 4-8 | 75-85 | Potassium acetate | Dioxane |

| Palladium dichloride bis(diphenylphosphino)ferrocene | 60-100 | 2-6 | 80-90 | Potassium acetate | Tetrahydrofuran |

| Third-generation Buchwald precatalyst | 25-60 | 1-3 | 85-95 | Potassium carbonate | Isopropyl acetate |

The development of improved catalyst systems has addressed many challenges associated with traditional Miyaura borylation protocols [11] [12]. Modern approaches employ single catalyst loading without additional ligands and achieve excellent functional group tolerance [11]. These advances enable the preparation of structurally diverse boronic acid derivatives while maintaining operational simplicity and cost-effectiveness [12].

Solid-Phase Synthesis and Industrial-Scale Production Challenges

Solid-phase synthesis methodologies for boronic acids have gained significant attention due to their potential for automated production and simplified purification procedures [17] [18]. The approach utilizes specialized resin systems that facilitate boronic acid immobilization while avoiding the complications associated with exhaustive water removal in traditional esterification processes [17].

The diethanolamine polystyrene resin system represents the most widely adopted solid-phase approach for boronic acid synthesis [17]. This methodology enables rapid immobilization of functionalized boronic acids through simple stirring in anhydrous solvents at room temperature [17]. The formation of bicyclic diethanolamine boronates with putative nitrogen-boron coordination provides enhanced stability during synthetic manipulations [17].

For octadecylboronic acid production, solid-phase synthesis offers several advantages including simplified handling of the hydrophobic long-chain product and reduced purification requirements [18]. The approach eliminates the need for liquid-liquid extractions and silica gel column chromatography, as products can be isolated in high purity directly after cleavage from the resin [18]. However, the methodology faces significant challenges in scaling beyond laboratory quantities due to resin costs and limited loading capacities [17].

Industrial-scale production of octadecylboronic acid encounters several unique challenges related to the compound's physical properties and synthetic requirements [20] [21]. The long alkyl chain imparts significant hydrophobicity, complicating aqueous workup procedures and requiring specialized solvent systems for efficient processing [26]. Additionally, the compound's tendency to form anhydrides through intermolecular dehydration reactions necessitates careful control of reaction conditions and storage protocols [31].

Continuous flow synthesis has emerged as a promising solution for large-scale boronic acid production [22]. This approach enables precise control of reaction parameters while maintaining consistent product quality [22]. The methodology demonstrates particular advantages for reactions involving organolithium intermediates, where rapid mixing and short residence times prevent side reactions and improve overall efficiency [22]. Implementation of flow chemistry techniques has achieved synthesis of boronic acids within residence times of less than one second while maintaining multigram per minute throughput [22].

Table 2: Industrial Production Challenges and Solutions for Long-Chain Boronic Acids

| Challenge | Traditional Approach | Advanced Solution | Efficiency Gain |

|---|---|---|---|

| Solvent Requirements | Large volumes of dry solvents | Solvent-free mechanochemistry | 90% reduction |

| Reaction Time | 6-24 hours | Continuous flow synthesis | 95% reduction |

| Purification Complexity | Multiple chromatographic steps | Solid-phase synthesis | 70% simplification |

| Waste Generation | Significant organic waste | Green chemistry protocols | 80% reduction |

The development of specialized microwave-assisted drying systems has addressed many challenges associated with industrial boronic acid production [23]. These systems enable rapid dehydration of crude products while preventing thermal decomposition and maintaining product integrity [23]. Implementation of microwave technology reduces energy consumption by approximately 60% compared to conventional heating methods while achieving superior product purity [23].

Purification Techniques for Long-Chain Boronic Acids

The purification of long-chain boronic acids, particularly octadecylboronic acid, presents unique challenges due to their amphiphilic nature and tendency to form hydrogen-bonded aggregates [25] [26]. Traditional chromatographic methods often prove inadequate for these compounds, necessitating the development of specialized purification strategies [25].

Salt formation represents one of the most effective purification approaches for boronic acids [26]. The methodology involves treating crude boronic acid with strong bases such as sodium hydroxide or potassium hydroxide to form the corresponding boronate salts [26]. These salts demonstrate enhanced crystallinity and can be readily separated from impurities through precipitation with organic solvents [26]. Subsequent acidification regenerates the pure boronic acid in high yield and purity [26].

The sorbitol extraction method has proven particularly valuable for separating boronic acids from their corresponding esters [25]. This technique exploits the preferential binding of free boronic acids to polyol compounds in aqueous solution [25]. The process selectively extracts the boronic acid into the aqueous layer while leaving the ester in the organic phase, enabling efficient separation of these closely related compounds [25].

Diethanolamine adduct formation provides an alternative purification strategy that capitalizes on the Lewis acidic properties of boronic acids [25]. The resulting adducts demonstrate enhanced crystallinity and can be precipitated from ethereal solutions while leaving impurities in solution [25]. This method proves particularly effective for removing trace amounts of starting materials and side products from the desired boronic acid [25].

Table 3: Purification Methods for Long-Chain Boronic Acids

| Method | Mechanism | Advantages | Limitations | Typical Yield Recovery (%) |

|---|---|---|---|---|

| Salt Formation | Acid-base chemistry | High purity, scalable | Requires acidification step | 85-95 |

| Sorbitol Extraction | Selective complexation | Separates from esters | Multiple extraction steps | 75-85 |

| Diethanolamine Adduct | Lewis acid-base adduct | Crystalline products | Limited to certain substrates | 80-90 |

| Recrystallization | Solubility differences | Simple procedure | Low efficiency for long chains | 60-75 |

Boronate affinity chromatography has emerged as a highly selective purification technique for boronic acid derivatives [24] [27]. This methodology exploits the reversible covalent interactions between boronic acids and compounds containing cis-diol functionalities [24]. The technique enables selective capture and release of boronic acids through pH manipulation, providing exceptional selectivity for target compounds [24] [27].

Advanced extraction techniques utilizing aliphatic 1,3-diols have demonstrated superior performance for boric acid and related compounds [28]. These extractants form stable complexes with boronic acids through the formation of six-membered ring chelates [28]. The methodology shows particular effectiveness for compounds with at least six carbon atoms in the aliphatic chain, making it well-suited for octadecylboronic acid purification [28].

The development of specialized silica gel modifications has addressed many limitations of traditional chromatographic purification [25]. Doping silica gel with boric acid prevents the formation of undesirable tetrahedral borate complexes that can lead to poor resolution and streaky elution patterns [25]. Alternative stationary phases such as Sephadex LH-20 enable size exclusion chromatography with polar solvents, providing improved separation for highly polar boronic acid derivatives [25].

Octadecylboronic acid exhibits distinctive reactivity patterns in Suzuki-Miyaura cross-coupling reactions with aryl halides that differ significantly from aromatic boronic acid counterparts. The extended alkyl chain introduces unique challenges and opportunities in palladium-catalyzed carbon-carbon bond formation processes [1] [2] [3].

Mechanistic Considerations

The Suzuki-Miyaura coupling of octadecylboronic acid proceeds through the conventional catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [1] [3]. However, the long alkyl chain substantially influences each step's kinetics and thermodynamics. The oxidative addition of aryl halides to palladium(0) complexes remains relatively unaffected by the nature of the organoboron partner, maintaining the typical reactivity order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl [1] [3].

The transmetalation step represents the most significant mechanistic divergence for octadecylboronic acid. Unlike aryl boronic acids that readily undergo transmetalation under mild conditions, alkyl boronic acids require elevated temperatures and stronger bases to achieve comparable reaction rates [2] [4]. The long alkyl chain in octadecylboronic acid creates additional steric hindrance around the boron center, further impeding the formation of the critical palladium-oxygen-boron intermediate [4] [5].

Reaction Conditions and Optimization

Optimal conditions for octadecylboronic acid cross-coupling typically require temperatures between 100-130°C, significantly higher than the 50-100°C range commonly employed for aryl boronic acids [1] [2]. Strong bases such as sodium hydroxide or potassium hydroxide are essential, as weaker bases like potassium carbonate prove insufficient to promote transmetalation [2] [4]. Catalyst loadings of 5-10 mol% are generally necessary, representing a significant increase from the 0.1-2 mol% typical for aryl systems [2] [6].

Solvent selection plays a crucial role due to the amphiphilic nature of octadecylboronic acid. The eighteen-carbon chain imparts significant hydrophobic character while the boronic acid moiety maintains polar functionality . This duality necessitates careful solvent system optimization, often requiring aqueous-organic biphasic conditions or the addition of phase transfer catalysts to achieve homogeneous reaction environments [8].

Substrate Scope and Limitations

The coupling of octadecylboronic acid demonstrates broad compatibility with electron-deficient aryl halides, including those bearing nitro, cyano, and carbonyl functionalities [2] [6]. Electron-rich aryl halides present greater challenges, often requiring extended reaction times and higher catalyst loadings. Heteroaryl halides, particularly those containing pyridine and pyrazole moieties, can participate in the coupling reaction, although yields are typically diminished compared to simple aryl systems [9] [10].

A significant limitation involves the propensity for beta-hydride elimination, a side reaction common to alkyl organoboron compounds in palladium catalysis [2] [11]. The long alkyl chain of octadecylboronic acid provides multiple sites for potential beta-hydride elimination, leading to the formation of alkene byproducts and reduced yields of the desired cross-coupled product. This challenge can be partially mitigated through the use of specialized ligands and careful temperature control [2] [12].

Transmetalation Pathways in Organoboron Chemistry

The transmetalation of octadecylboronic acid involves complex mechanistic pathways that fundamentally differ from those observed with aromatic boronic acid derivatives. Understanding these pathways is essential for optimizing reaction conditions and predicting reactivity patterns [13] [4].

Oxo-Palladium Pathway

The predominant transmetalation mechanism for octadecylboronic acid involves the oxo-palladium pathway, wherein a palladium hydroxo complex reacts with the boronic acid to form a palladium-oxygen-boron intermediate [4] [5]. This pathway requires the presence of hydroxide ions, typically generated from inorganic bases in aqueous or protic solvent systems [4] [8].

The formation of the octadecylboronic acid-palladium complex proceeds through initial coordination of the boronic acid to the palladium hydroxo species [4] [5]. The extended alkyl chain creates significant steric bulk around the boron center, substantially slowing the rate of complex formation compared to smaller alkyl or aryl boronic acids [5]. Kinetic studies reveal that the transmetalation rate constant for long-chain alkyl boronic acids is typically 10-100 times slower than corresponding aryl derivatives [4] [5].

Boronate Pathway

An alternative transmetalation mechanism involves the direct reaction of palladium halide complexes with anionic boronate species formed under basic conditions [4] [8]. This pathway becomes more significant at elevated pH values where the concentration of trihydroxyborate anions increases substantially [4]. For octadecylboronic acid, the boronate pathway contributes minimally under typical reaction conditions due to the relatively high pKa of alkyl boronic acids compared to aryl analogues [13] [4].

The equilibrium between neutral octadecylboronic acid and its anionic boronate form is strongly pH-dependent. At physiological pH (7.4), the concentration of the boronate anion remains low, limiting the contribution of this pathway to overall transmetalation rates [14] [15]. Only under strongly basic conditions (pH > 9) does the boronate pathway become kinetically relevant for octadecylboronic acid systems [4] [14].

Single-Electron Transfer Mechanisms

Recent developments in photoredox catalysis have revealed alternative transmetalation pathways involving single-electron transfer processes [11] [16]. These mechanisms offer particular advantages for alkyl boronic acids, including octadecylboronic acid, as they bypass the traditional two-electron pathways that favor aromatic systems [11].

Under photoredox conditions, octadecylboronic acid can undergo single-electron oxidation to generate alkyl radicals that subsequently react with palladium complexes [11] [16]. This approach demonstrates complementary reactivity patterns to traditional cross-coupling, with alkyl boronic acids showing enhanced reactivity compared to aryl derivatives [11]. The mechanism involves visible light activation of suitable photocatalysts, typically iridium or ruthenium complexes, followed by oxidative cleavage of the carbon-boron bond [11] [16].

Kinetic and Thermodynamic Factors

The transmetalation kinetics of octadecylboronic acid are influenced by multiple factors including temperature, pH, solvent polarity, and the presence of coordinating additives [4] [5]. Activation energies for alkyl boronic acid transmetalation typically range from 20-35 kcal/mol, significantly higher than the 10-20 kcal/mol observed for aryl systems [5].

Thermodynamic considerations reveal that the formation of palladium-carbon bonds from alkyl boronic acids is generally less favorable than from aryl derivatives due to reduced orbital overlap and increased steric interactions [4] [5]. This thermodynamic disadvantage necessitates higher reaction temperatures and longer reaction times to achieve acceptable conversion rates [2] [4].

pH-Dependent Binding Affinity for Diol-Containing Substrates

The interaction between octadecylboronic acid and diol-containing substrates exhibits pronounced pH dependence, reflecting the fundamental equilibrium between trigonal and tetrahedral boron coordination geometries [14] [15]. This pH sensitivity has significant implications for applications in sensing, separation, and materials science [17] [18].

Fundamental Binding Equilibria

Octadecylboronic acid forms reversible covalent complexes with 1,2- and 1,3-diols through a condensation reaction that eliminates water [14] [15]. The binding affinity is strongly influenced by solution pH due to the ionization equilibrium of the boronic acid functional group [14] [19]. At low pH values, the neutral trigonal boronic acid predominates, exhibiting relatively weak binding affinity for diol substrates [14] [15].

As pH increases, the equilibrium shifts toward the tetrahedral boronate anion, which demonstrates significantly enhanced binding affinity for diol-containing molecules [14] [15]. This pH-dependent transition typically occurs over a range of 1-2 pH units centered around the pKa of the boronic acid [14] [19]. For alkyl boronic acids like octadecylboronic acid, the pKa values are typically higher than aromatic analogues, shifting the optimal binding pH to more basic conditions [14] [15].

Quantitative Binding Studies

Systematic studies of boronic acid-diol interactions reveal that binding constants can vary by several orders of magnitude across physiologically relevant pH ranges [14] [15]. For representative boronic acid systems, glucose binding constants increase from undetectable levels at pH 5.2 to values of 8-50 M⁻¹ at pH 7.4, and further to 30-52 M⁻¹ at pH 8.7 [14] [15].

The long alkyl chain of octadecylboronic acid introduces additional complexity through hydrophobic interactions and potential aggregation effects [14]. These secondary interactions can either enhance or diminish apparent binding constants depending on the nature of the diol substrate and solution conditions [14] [20]. Amphiphilic behavior becomes particularly pronounced in aqueous systems, where the hydrophobic alkyl chain drives self-association while the polar boronic acid head group maintains water solubility .

Substrate Selectivity and Specificity

The binding selectivity of octadecylboronic acid for different diol-containing substrates depends on multiple factors including the geometric constraints of the diol, its pKa, and steric accessibility [14] [15]. Sorbitol consistently demonstrates the highest binding affinity among common sugar alcohols due to its conformational flexibility and multiple diol sites [14] [15].

Fructose binding is generally stronger than glucose binding due to the higher proportion of the β-D-fructofuranose tautomer in solution, which presents an optimal diol geometry for boronic acid complexation [14] [15]. The furanose form of fructose comprises approximately 25% of the equilibrium mixture, while the corresponding glucose tautomer with favorable binding geometry represents only 0.14% of the solution composition [14] [15].

The extended alkyl chain of octadecylboronic acid can provide additional selectivity through hydrophobic interactions with lipophilic portions of diol-containing substrates [14]. This effect is particularly relevant for glycolipids and membrane-associated carbohydrates where the alkyl chain can facilitate membrane incorporation and enhance local binding concentrations .

Kinetic Aspects of Binding

Stopped-flow kinetic studies reveal that boronic acid-diol binding reactions typically reach equilibrium within seconds to minutes under physiological conditions [21]. The association and dissociation rate constants show pH dependence consistent with the involvement of both neutral and anionic boronic acid species in the binding mechanism [21].

For octadecylboronic acid, the kinetics of diol binding may be influenced by aggregation phenomena and micelle formation in aqueous solutions . The critical micelle concentration and aggregation behavior depend on ionic strength, pH, and the presence of other amphiphilic molecules . These effects can modulate both the apparent binding affinity and the kinetics of association and dissociation [20].

Anhydride Formation Kinetics in Nonpolar Solvents

The dehydrative condensation of octadecylboronic acid to form anhydride structures represents a fundamental reactivity pattern with significant implications for storage, handling, and synthetic applications [22] [23]. The kinetics and thermodynamics of anhydride formation are profoundly influenced by solvent polarity, temperature, and moisture content [22] [24].

Mechanistic Pathways

Anhydride formation from octadecylboronic acid proceeds through intermolecular dehydration reactions that can yield both linear and cyclic products [22] [23]. The most thermodynamically favored product is typically the cyclic trimer, known as a boroxine, which features a six-membered ring with alternating boron and oxygen atoms [22] [24]. The formation of boroxines involves the elimination of three water molecules from three boronic acid units through a series of condensation steps [22] [23].

In nonpolar solvents such as toluene or hexane, the driving force for anhydride formation is particularly strong due to the reduced solvation of both the boronic acid starting material and the eliminated water [22] [23]. The hydrophobic environment favors the formation of anhydrous products and inhibits the reverse hydrolysis reaction [22] [24].

Kinetic Studies and Rate Determination

The kinetics of octadecylboronic acid anhydride formation in nonpolar solvents follow complex reaction orders that depend on the concentration regime and temperature [22] [24]. At low concentrations, the reaction exhibits apparent second-order kinetics consistent with bimolecular condensation as the rate-determining step [22]. At higher concentrations, deviations from simple second-order behavior suggest the involvement of higher-order aggregates and pre-equilibrium complexation [22] [24].

Temperature studies reveal activation energies for anhydride formation typically ranging from 15-25 kcal/mol in nonpolar solvents [22] [24]. These values are significantly lower than those observed in polar protic solvents where competing solvation effects increase the activation barrier [22]. The temperature dependence follows Arrhenius behavior over moderate temperature ranges, allowing for predictive modeling of reaction rates under various conditions [22] [24].

Solvent Effects on Reaction Rates

The polarity and hydrogen bonding capability of the solvent exert profound effects on anhydride formation kinetics [22] [23]. In nonpolar solvents like toluene and hexane, dehydration proceeds rapidly even at room temperature due to minimal competing solvation [22]. Polar aprotic solvents such as tetrahydrofuran and dimethylformamide show intermediate behavior, with moderate reaction rates requiring elevated temperatures for completion [22] [16].

Polar protic solvents dramatically inhibit anhydride formation through competitive hydrogen bonding and solvation of the boronic acid hydroxyl groups [22] [23]. In aqueous systems, hydrolysis predominates over dehydration, making anhydride formation thermodynamically unfavorable [22] [24]. This solvent dependence provides a powerful tool for controlling the equilibrium between boronic acid and anhydride forms [22].

Thermodynamic Considerations

The thermodynamics of octadecylboronic acid anhydride formation involve a complex interplay between enthalpy and entropy terms [22] [23]. The formation of covalent boron-oxygen bonds in the anhydride provides a favorable enthalpy contribution, while the elimination of water molecules contributes positively to the entropy of the system [22] [24].

In nonpolar solvents, the equilibrium constant for boroxine formation is typically large (K > 10³ M⁻²), reflecting the thermodynamic stability of the cyclic anhydride structure [22] [24]. The equilibrium position can be further driven toward anhydride formation through the removal of water by molecular sieves or other desiccants [22] [23].

The long alkyl chain of octadecylboronic acid introduces additional thermodynamic considerations through van der Waals interactions between alkyl chains in the aggregated anhydride structures [22]. These hydrophobic interactions can stabilize higher-order aggregates and influence the kinetics of both anhydride formation and dissolution [22] [24].

Practical Implications

Understanding the kinetics of anhydride formation is crucial for the proper handling and storage of octadecylboronic acid [22] [23]. In anhydrous nonpolar environments, the compound readily converts to anhydride forms that may exhibit different solubility and reactivity properties compared to the monomeric boronic acid [22] [24].

For synthetic applications, the facile anhydride formation in nonpolar solvents can be advantageous when the anhydride itself serves as the desired product or reactive intermediate [22] [25]. Conversely, when free boronic acid is required, careful control of solvent composition and moisture content becomes essential to maintain the desired chemical form [22] [23].